molecular formula C13H15ClF3N3O2 B3096235 Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate CAS No. 1274804-46-4

Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Cat. No.: B3096235
CAS No.: 1274804-46-4
M. Wt: 337.72 g/mol
InChI Key: WNPCPHNVHJEGRJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is a bicyclic heteroaromatic compound featuring a pyrido[3,4-d]pyrimidine core. Key structural elements include:

  • A tert-butyl carbamate group at the 7-position, enhancing solubility and metabolic stability.
  • Chlorine at the 4-position, which facilitates nucleophilic substitution reactions for further derivatization.
  • A trifluoromethyl (-CF₃) group at the 2-position, contributing to increased lipophilicity and resistance to oxidative metabolism .

This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development, due to the pyridopyrimidine scaffold's ability to mimic purine binding in ATP pockets .

Properties

IUPAC Name

tert-butyl 4-chloro-2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3O2/c1-12(2,3)22-11(21)20-5-4-7-8(6-20)18-10(13(15,16)17)19-9(7)14/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCPHNVHJEGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857209
Record name tert-Butyl 4-chloro-2-(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274804-46-4
Record name tert-Butyl 4-chloro-2-(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[3,4-D]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include halogenating agents, trifluoromethylating agents, acids, bases, and nucleophiles .

Scientific Research Applications

Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may interfere with signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares substituents and molecular properties of analogous pyrido[3,4-d]pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Findings
Target Compound: Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-Cl, 2-CF₃, 7-t-Bu C₁₃H₁₅ClF₃N₃O₂ 341.7 (calc.) Hypothesized kinase inhibition (inferred from scaffold)
(S)-tert-Butyl 4-chloro-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-Cl, 6-CH₃, 7-t-Bu C₁₃H₁₈ClN₃O₂ 283.7 Intermediate in VEGFR-2 inhibitor synthesis; 51% yield via Appel reaction
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-Cl, 7-t-Bu C₁₂H₁₆ClN₃O₂ 269.7 Density: 1.3 g/cm³; Boiling point: 395.8°C; Harmful by inhalation/skin contact
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 2-Cl, 4-Cl, 7-Bn C₁₅H₁₃Cl₂N₃O₂ 338.2 No direct application data; priced at $165–$958 (supplier-dependent)
tert-Butyl 2-chloro-4-(pyridin-4-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 2-Cl, 4-pyridinyl, 7-t-Bu C₁₇H₁₉ClN₄O₂ 346.8 Smiles: CC(C)(C)OC(=O)N1CCc2c(nc(Cl)nc2-c2ccncc2)C1; No biological data reported

Physicochemical Properties

  • Thermal Stability : The tert-butyl group enhances thermal stability (e.g., boiling point ~395°C in the 4-Cl analog ), though the CF₃ group may slightly lower it due to steric effects.
  • Solubility: The carbamate group improves aqueous solubility relative to non-esterified analogs.

Biological Activity

Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

The molecular formula of this compound is C12H12ClF3N2O2. The synthesis typically involves multi-step organic reactions, which may include condensation reactions and the use of various catalysts to achieve high yields and purities. The trifluoromethyl group is known to enhance the biological activity of compounds by influencing their physicochemical properties.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, related pyrimidine derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . Although specific data for this compound is limited, its structural similarities to active compounds suggest potential anti-inflammatory properties.

2. Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer activities. A study on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in various cancer cell lines . While direct studies on this compound are scarce, its structural characteristics may confer similar effects.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within the body. It is hypothesized that it could modulate ion channels or receptor activities, influencing various signaling pathways involved in inflammation and tumor progression . Further research is needed to elucidate these mechanisms fully.

Data Tables

Activity IC50 Value Reference
COX-2 Inhibition0.04 ± 0.01 μmol
Cell Proliferation InhibitionNot specified

Case Studies

  • Anti-inflammatory Effects : In a study examining various pyrimidine derivatives, compounds similar to this compound were shown to significantly reduce inflammation in animal models using carrageenan-induced paw edema tests.
  • Anticancer Screening : A related study on pyrimidine nucleosides demonstrated reduced migration and invasion capabilities in A431 vulvar epidermal carcinoma cells when treated with specific derivatives, suggesting potential applications in cancer therapy.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what purification methods ensure high purity?

  • Answer : Multi-step synthesis typically involves: (i) Cyclization of substituted pyridine precursors with urea derivatives to form the pyrimidine ring. (ii) Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. (iii) Protection of the amine/carbamate group using tert-butyloxycarbonyl (Boc) reagents . Purification is achieved via reverse-phase column chromatography (C18 columns with acetonitrile/water gradients) or recrystallization to isolate the product in >95% purity .

Q. What analytical techniques are critical for characterizing this compound and verifying its structure?

  • Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and Boc-group integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₆ClF₃N₃O₂).
  • HPLC : Assesses purity (>98% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the cyclization step?

  • Answer : Low yields in cyclization may arise from competing side reactions. Optimization strategies include:
  • Temperature Control : Conducting reactions at 70–80°C to balance reactivity and selectivity .
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • In Situ Monitoring : Employing TLC or LC-MS to track reaction progress and adjust stoichiometry .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictory results (e.g., variable IC₅₀ values in enzyme inhibition assays) may stem from:
  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).
  • Target Conformation : Testing against isoform-specific enzymes or mutant variants.
  • Metabolic Stability : Assessing compound stability in cell lysates vs. purified enzyme systems .
    Methodological Approach :
  • Reproduce assays under standardized conditions (e.g., 10 mM Tris-HCl, pH 7.4, 1% DMSO).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What computational strategies are effective for studying interactions between this compound and biological targets?

  • Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinases or proteases). Focus on the trifluoromethyl group’s role in hydrophobic pocket interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with the pyrido-pyrimidine core .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with substituent variations (e.g., Cl vs. F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

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